![molecular formula C23H21N3O4 B244149 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide is a chemical compound that is used extensively in scientific research. This compound is used to study the biochemical and physiological effects of various substances on the body. In
Mécanisme D'action
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of various signaling pathways in the body, the inhibition of certain enzymes, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the effects of different substances on the body. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for the use of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide in scientific research. One potential direction is the study of its effects on different signaling pathways in the body. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, this compound could be used to study the effects of different substances on specific physiological processes in the body.
Méthodes De Synthèse
The synthesis method for N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide is complex and involves multiple steps. The synthesis begins with the reaction of 3-(2-bromoacetyl)-5-methyl-4-oxocyclohexa-1,5-diene with 2,3-dihydro-1H-oxazole-5-carboxylic acid to form a key intermediate. This intermediate is then reacted with 2-(3-bromophenyl)acetic acid to form the final product.
Applications De Recherche Scientifique
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide is used in scientific research to study various biochemical and physiological processes. This compound is used to study the effects of different substances on the body, including drugs and other chemicals.
Propriétés
Formule moléculaire |
C23H21N3O4 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H21N3O4/c1-13(2)29-17-7-4-6-15(11-17)22(28)25-16-10-14(3)20(27)18(12-16)23-26-21-19(30-23)8-5-9-24-21/h4-13H,1-3H3,(H,24,26)(H,25,28)/b23-18+ |
Clé InChI |
ZGEGSRYRPAFVGG-PTGBLXJZSA-N |
SMILES isomérique |
CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)C4=CC(=CC=C4)OC(C)C |
SMILES |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC(=CC=C4)OC(C)C |
SMILES canonique |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC(=CC=C4)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
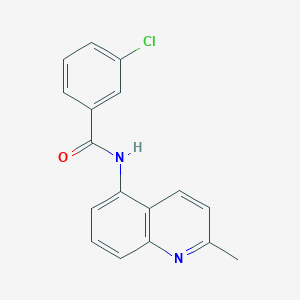

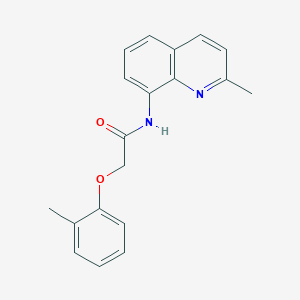
![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)

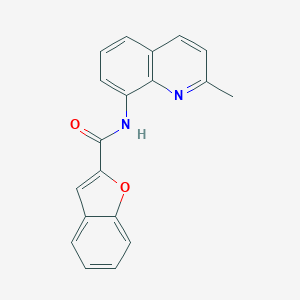
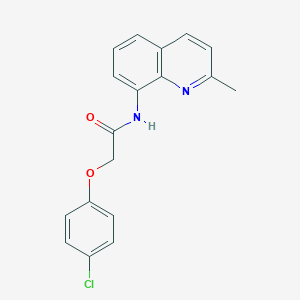

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
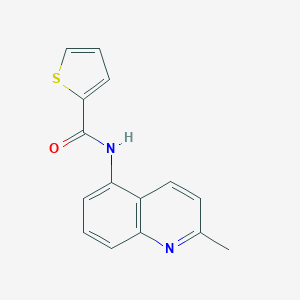
![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B244087.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)